

(4-Methyl-pyridin-2-yl)-thiourea synthesis protocol

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Compound of Interest

Compound Name: (4-Methyl-pyridin-2-yl)-thiourea

Cat. No.: B1585874

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An In-Depth Technical Guide to the Synthesis of **(4-Methyl-pyridin-2-yl)-thiourea**

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of **(4-Methyl-pyridin-2-yl)-thiourea**, a heterocyclic compound of interest in medicinal chemistry and materials science. As your Senior Application Scientist, my objective is not merely to provide a recipe, but to impart a deep understanding of the synthetic strategy, the rationale behind each step, and the critical parameters for ensuring a successful, reproducible outcome. This document is designed for researchers, scientists, and drug development professionals who require a robust and well-validated methodology.

Introduction and Significance

Thiourea derivatives are a cornerstone in modern synthetic chemistry, renowned for their versatile applications as intermediates and as biologically active molecules themselves.^{[1][2]} The unique N-C(S)-N scaffold allows for diverse structural modifications, leading to compounds with applications ranging from anticancer and antibacterial agents to corrosion inhibitors and analytical reagents.^{[3][4]}

(4-Methyl-pyridin-2-yl)-thiourea (CAS: 21242-21-7) is a specific derivative that has been utilized as a precursor in the synthesis of more complex molecules, such as 2-aminothiazoles via the Hantzsch reaction.^[5] Understanding its synthesis is fundamental for researchers

looking to explore this chemical space for novel therapeutic agents or functional materials. This guide presents a field-proven protocol, emphasizing safety, efficiency, and mechanistic clarity.

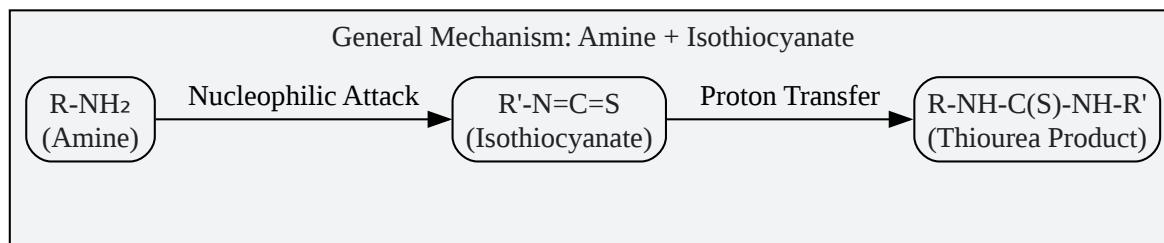
Chemical and Physical Properties

A summary of the key identifiers and properties for the target compound is provided below.

Property	Value	Source
IUPAC Name	(4-methylpyridin-2-yl)thiourea	[6][7]
CAS Number	21242-21-7	[8][9]
Molecular Formula	C ₇ H ₉ N ₃ S	[6][8][9]
Molecular Weight	167.23 g/mol	[6][8][9]
Appearance	White to yellow crystals or powder	[7]
Melting Point	211-220 °C	[7]

Core Synthesis Principles and Mechanistic Overview

The formation of a thiourea derivative typically involves the reaction of an amine with a source of a thiocarbonyl group. The most common and direct approach is the reaction of an amine with an isothiocyanate.



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Caption: General reaction mechanism for thiourea synthesis.

However, the most direct literature-validated protocol for **(4-Methyl-pyridin-2-yl)-thiourea** involves the deprotection of a precursor, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea. This method is advantageous when the precursor is readily available, offering a high-yield final step. The reaction proceeds via a base-catalyzed hydrolysis of the amide bond of the benzoyl group, which is more labile than the thiourea linkage under these conditions.

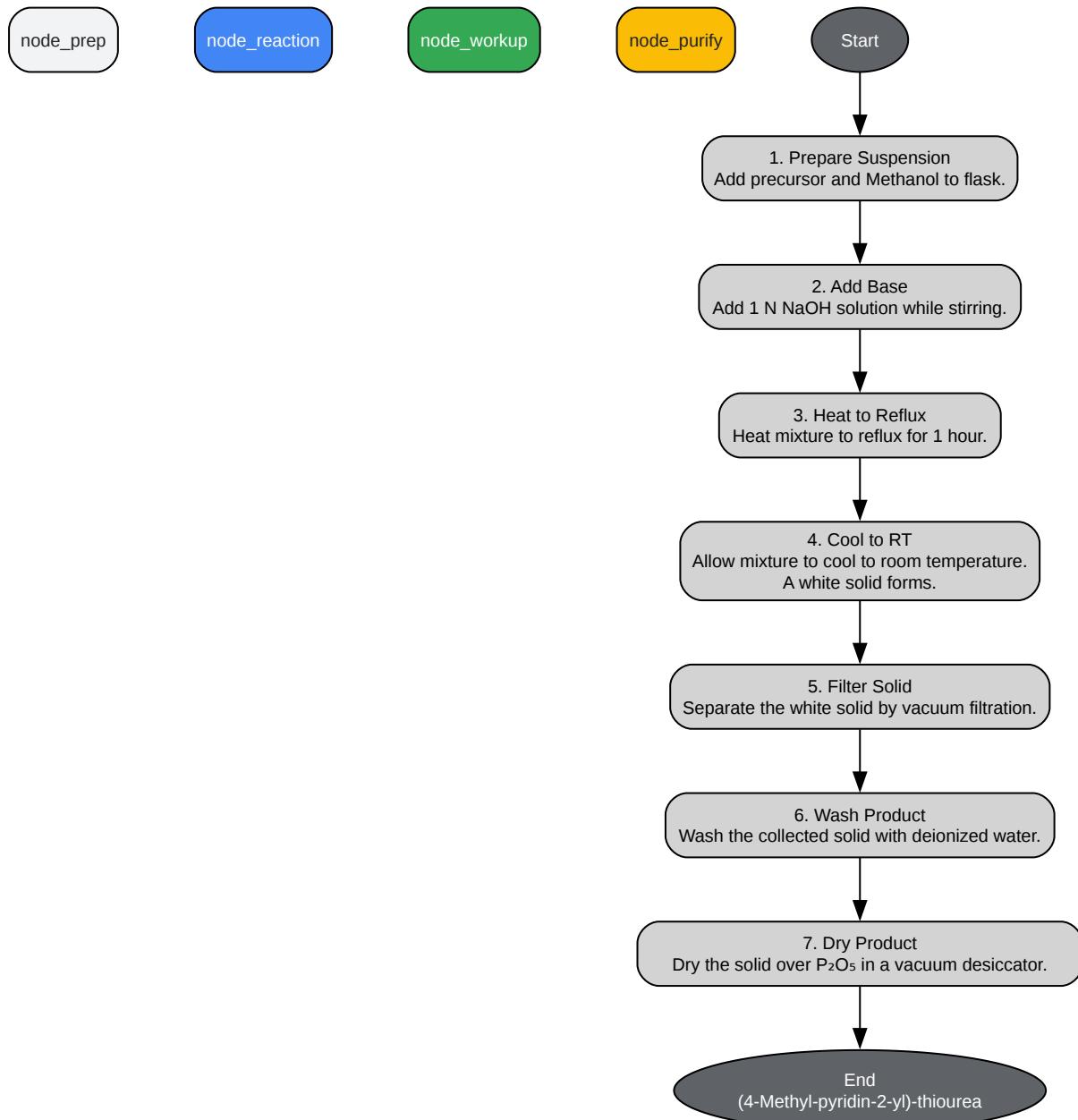
Detailed Synthesis Protocol: Deprotection of a Benzoyl-Thiourea Precursor

This section details the established and validated protocol for synthesizing **(4-Methyl-pyridin-2-yl)-thiourea** from its N-benzoyl precursor.^{[5][8]}

Materials and Equipment

Reagent/Equipment	Specification	Purpose
1-benzoyl-3-(4-methylpyridin-2-yl)thiourea	N/A	Starting Material
Methanol (MeOH)	Anhydrous	Reaction Solvent
Sodium Hydroxide (NaOH)	1 N Aqueous Solution	Catalyst/Reagent
Deionized Water	High Purity	Washing Agent
Phosphorus Pentoxide (P ₂ O ₅)	Reagent Grade	Desiccant for drying
Round-bottom flask	Appropriate size	Reaction Vessel
Reflux Condenser	Standard taper	Prevent solvent loss
Magnetic Stirrer & Stir Bar	N/A	Homogenization
Heating Mantle	N/A	Heat Source
Buchner Funnel & Flask	N/A	Filtration
Vacuum Desiccator	N/A	Product Drying

Experimental Workflow Diagram

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Caption: Step-by-step workflow for the synthesis of **(4-Methyl-pyridin-2-yl)-thiourea**.

Step-by-Step Procedure

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (2.00 g, 7.37 mmol) in 15 mL of methanol.[5][8]
- Reagent Addition: To the stirred suspension, add 7.4 mL of a 1 N aqueous sodium hydroxide solution.
- Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up & Isolation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A white solid will precipitate out of the solution.
- Filtration: Collect the white solid by vacuum filtration using a Buchner funnel.
- Washing: Wash the filtered solid thoroughly with deionized water to remove any residual salts and impurities.
- Drying: Place the purified solid in a vacuum desiccator containing phosphorus pentoxide (P_2O_5) and dry to a constant weight. This yields the final product, **(4-Methyl-pyridin-2-yl)-thiourea**.[8]

Quantitative Data and Yield

Reagent	Mass/Volume	Moles	Molar Eq.
1-benzoyl-3-(4-methylpyridin-2-yl)thiourea	2.00 g	7.37 mmol	1.0
1 N NaOH	7.4 mL	7.4 mmol	~1.0
Methanol	15 mL	-	Solvent
Product Yield	1.00 g	5.98 mmol	81%[8]

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety. Thiourea and its derivatives must be handled with care due to their inherent toxicological profiles.

- Hazard Identification: Thiourea is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[10][11] It is also toxic to aquatic life with long-lasting effects.[10]
- Engineering Controls: All manipulations of thiourea powder and reaction mixtures should be conducted within a certified chemical fume hood to minimize inhalation risk.[10][12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety glasses or goggles.[12][13] If there is a risk of generating dust, respiratory protection should be used.[12]
- Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical.[10] Contaminated work clothes should not be taken home.[14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[10][11]

Conclusion

This guide provides a validated, high-yield protocol for the synthesis of **(4-Methyl-pyridin-2-yl)-thiourea** via the deprotection of its N-benzoyl precursor. By adhering to the detailed steps and integrating the crucial safety precautions, researchers can confidently and reproducibly prepare this valuable chemical intermediate. The causality behind the procedural choices—from the base-catalyzed hydrolysis mechanism to the specific work-up steps—has been explained to empower the user with a deeper, more authoritative understanding of the synthesis.

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